N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-isopropyl-2-methylbenzenesulfonamide
Description
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-isopropyl-2-methylbenzenesulfonamide is a structurally complex sulfonamide derivative featuring a fused isothiazolidinone ring system. Key structural attributes include:
- N-benzyl and N-isopropyl substituents: These bulky alkyl/aryl groups likely influence lipophilicity and steric hindrance.
- 1,1-Dioxido-3-oxoisothiazolidin-2-yl moiety: This electron-withdrawing group may enhance metabolic stability and modulate electronic properties.
- 2-Methyl substitution on the benzene ring: This could affect molecular packing and solubility.
Properties
IUPAC Name |
N-benzyl-2-methyl-N-propan-2-yl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-15(2)21(14-17-7-5-4-6-8-17)29(26,27)19-13-18(10-9-16(19)3)22-20(23)11-12-28(22,24)25/h4-10,13,15H,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIZWVZZKDBVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N(CC3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-isopropyl-2-methylbenzenesulfonamide typically involves multiple steps, including the formation of the isothiazolidinone ring and subsequent sulfonamide formation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-isopropyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Scientific Research Applications
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-isopropyl-2-methylbenzenesulfonamide has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-isopropyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to related N-benzyl-substituted heterocycles, focusing on structural motifs, physicochemical properties, and biological activities.
Structural and Functional Group Analysis
*Estimated based on substituent contributions.
†Calculated from analogous structures.
Key Observations:
- Electron-Withdrawing Groups : The target compound’s 1,1-dioxido-3-oxoisothiazolidin-2-yl group provides stronger electron-withdrawing effects compared to nitrophenyl or fluorophenyl substituents in other analogs. This may enhance binding to electrophile-sensitive targets .
- Lipophilicity : The target’s XLogP3 (~4.5) is comparable to thiadiazole derivatives (e.g., 4.0–4.7), suggesting moderate membrane permeability.
- Hydrogen-Bonding Capacity: The sulfonamide and dioxido groups increase hydrogen-bond acceptor count (8 vs.
Biological Activity
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-isopropyl-2-methylbenzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which contributes to its interaction with biological targets.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 618.65 g/mol. It features multiple functional groups that enhance its reactivity and biological interactions, including a dioxidoisothiazolidine moiety and a sulfonamide group.
| Property | Value |
|---|---|
| Molecular Formula | C28H25F3N4O5S2 |
| Molecular Weight | 618.65 g/mol |
| Formal Charge | 0 |
| Atom Count | 67 |
| Chiral Atom Count | 2 |
| Bond Count | 71 |
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various biological pathways. Specifically, they have been shown to interact with protein phosphatases, which play critical roles in cellular signaling and regulation.
A notable study highlighted the inhibition of protein tyrosine phosphatase 1B (PTP1B) by isothiazolidinone-containing inhibitors, suggesting that similar compounds could modulate phosphorylation processes within cells . This modulation can lead to altered cellular responses, making these compounds potential candidates for therapeutic interventions in diseases like diabetes and cancer.
Study on Antiproliferative Effects
A comparative study involving structurally similar sulfonamides demonstrated their antiproliferative effects on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways . While specific data on this compound is lacking, the observed trends support further investigation into its anticancer potential.
Q & A
Q. What are the established synthetic routes for N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-isopropyl-2-methylbenzenesulfonamide, and what key reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions starting with functionalized benzenesulfonamide precursors. Key steps include:
- Sulfonylation : Reaction of a benzyl-isopropylamine intermediate with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C).
- Isothiazolidinone Ring Formation : Cyclization using thiophilic reagents (e.g., Lawesson’s reagent) followed by oxidation with H₂O₂ or mCPBA to form the 1,1-dioxido group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) .
Q. Critical Reaction Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (sulfonylation) | Prevents side reactions |
| Oxidizing Agent | mCPBA (over H₂O₂) | Higher selectivity for sulfone formation |
| Solvent | Dry DCM or THF | Enhances reagent stability |
Q. How is the compound structurally characterized to confirm identity and purity?
Answer: A combination of spectroscopic and crystallographic methods is employed:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., benzyl, isopropyl groups). Key signals include aromatic protons (δ 7.2–7.8 ppm) and sulfone resonances (δ 3.1–3.5 ppm) .
- HPLC : Purity assessment (>98%) using a C18 column (acetonitrile/water gradient) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions in the isothiazolidinone ring) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve scalability while maintaining stereochemical integrity?
Answer:
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to control stereocenters .
- Flow Chemistry : Continuous processing reduces batch variability and improves heat management during exothermic steps (e.g., sulfonylation) .
- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation, minimizing over-oxidation of the isothiazolidinone ring .
Q. Scalability Challenges :
- Side Reactions : Over-oxidation to sulfonic acids can occur if reaction time exceeds 12 hours.
- Mitigation : Use stoichiometric oxidants (e.g., 1.1 eq mCPBA) and inert atmosphere .
Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives with similar structures?
Answer:
-
Comparative Structure-Activity Relationship (SAR) Studies :
- Functional Group Analysis : The 1,1-dioxidoisothiazolidin-2-yl group enhances enzyme inhibition (e.g., binding to cysteine proteases) compared to non-oxidized analogs .
- Target-Specific Assays : Use isoform-selective enzymes (e.g., cathepsin B vs. L) to clarify conflicting inhibition data .
-
Data Normalization : Account for variations in assay conditions (e.g., pH, ionic strength) that alter sulfonamide reactivity .
Q. Example Contradiction :
| Study A (IC₅₀ = 2 μM) | Study B (IC₅₀ = 20 μM) | Resolution |
|---|---|---|
| Assay pH 6.5 | Assay pH 7.4 | Sulfonamide protonation state affects binding affinity |
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., hydrophobic interactions between the benzyl group and enzyme pockets) .
- ADMET Prediction : Tools like SwissADME assess logP (target <3), polar surface area (<140 Ų), and CYP450 inhibition risks .
- Fragment-Based Design : Replace the isopropyl group with polar substituents (e.g., hydroxyethyl) to enhance solubility without compromising activity .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
Answer:
- Pull-Down Assays : Biotinylated analogs isolate target proteins from cell lysates for identification via mass spectrometry .
- Kinetic Studies : Stopped-flow fluorescence measures binding rates to enzymes (e.g., kₐₙₜ/Kₘ analysis) .
- CRISPR Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
